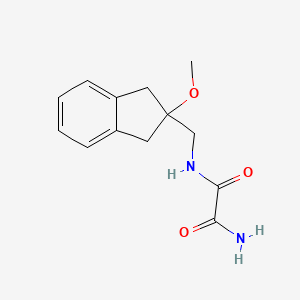

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-18-13(8-15-12(17)11(14)16)6-9-4-2-3-5-10(9)7-13/h2-5H,6-8H2,1H3,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAPOPMJXKAHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide typically involves the following steps:

Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from commercially available precursors. For example, the methoxy group can be introduced via methylation of a suitable precursor.

Attachment of the Oxalamide Group: The oxalamide group is introduced through a reaction between the indene derivative and oxalyl chloride, followed by treatment with an amine to form the final oxalamide structure.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.

Substitution: The indene moiety can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products:

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups onto the indene ring.

Scientific Research Applications

Anticancer Properties

Research indicates that N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide exhibits significant anticancer effects. Several studies have demonstrated its ability to induce apoptosis in various cancer cell lines:

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MCF-7 | 30 | Intrinsic apoptotic pathway activation |

| Study 2 | HeLa | 25 | Cell cycle arrest and apoptosis induction |

These findings suggest that the compound may serve as a potential candidate for cancer therapy, warranting further investigation into its mechanisms and efficacy.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes.

Study on Anticancer Effects

A detailed study assessed the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, suggesting its potential role in cancer treatment.

Antibacterial Activity Assessment

Another investigation focused on the compound's antibacterial properties against Gram-positive and Gram-negative bacteria. Results demonstrated significant antimicrobial activity with MIC values comparable to established antibiotics.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

Absorption : Preliminary data suggest good oral bioavailability.

Metabolism : Primarily metabolized in the liver; specific pathways require further elucidation.

Excretion : Mainly excreted via urine; renal clearance studies are ongoing.

Mechanism of Action

The mechanism by which N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indene moiety can facilitate binding to hydrophobic pockets, while the oxalamide group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide: Similar structure but with a hydroxy group instead of a methoxy group.

N1-((2-methyl-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological properties.

Biological Activity

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, mechanism of action, and biological evaluations, supported by relevant data tables and findings from various studies.

The synthesis of this compound typically involves multi-step organic reactions. The primary steps include:

- Formation of the Indene Moiety : The indene structure is synthesized through methylation of suitable precursors.

- Attachment of the Oxalamide Group : This is achieved by reacting the indene derivative with oxalyl chloride, followed by treatment with an amine to yield the final oxalamide structure.

The chemical formula for this compound is , with a molecular weight of 248.28 g/mol. Its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | N'-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide |

| CAS Number | 2034347-55-0 |

| Molecular Formula | C13H16N2O3 |

| Molecular Weight | 248.28 g/mol |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The indene moiety enhances binding to hydrophobic pockets within these targets, while the oxalamide group can form hydrogen bonds, facilitating interaction and modulation of biological pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

-

Cytotoxicity Testing : The compound was evaluated against various human cancer cell lines including A2780 (ovarian carcinoma) and MCF-7 (breast cancer). The results indicated significant cytotoxic effects with IC50 values ranging from 4.47 to 52.8 µM for structurally similar compounds .

Cell Line IC50 (µM) A2780 4.47 - 52.8 MCF-7 Not specified

Inhibition Studies

Inhibition studies revealed that compounds similar to N1-(2-cyanophenyl)-N2-(methoxy-substituted indene) oxalamides exhibited notable inhibitory effects on inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways, suggesting anti-inflammatory properties .

Case Studies

A retrospective cohort study investigated the effects of various oxalamides on inflammation-related pathways in different models. The findings indicated a marked downregulation of iNOS expression when treated with oxalamide derivatives, highlighting their potential as anti-inflammatory agents .

Q & A

Q. What synthetic methodologies are employed for the preparation of N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, oxalamide derivatives are typically prepared by reacting an amine (e.g., 2-methoxy-2,3-dihydro-1H-inden-2-ylmethylamine) with oxalyl chloride or activated oxalate esters under anhydrous conditions. Purification via column chromatography and validation using (e.g., δ 1.10–2.20 ppm for dihydroindenyl protons) and LC-MS (e.g., APCI+ m/z 479.12 [M+H$ ^+ $$ ) are critical .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

- Answer : Key techniques include:

- and : Assign proton environments (e.g., methoxy groups at δ ~3.3 ppm) and carbon backbone .

- LC-MS : Confirm molecular weight and purity (e.g., >90% HPLC purity with C18 columns) .

- X-ray crystallography : Resolve crystal structures using SHELXL (for refinement) and ORTEP-3 (for visualization) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this oxalamide derivative?

- Answer :

- Scaffold modification : Replace the methoxy group with halogens or bulky substituents to enhance binding affinity (e.g., as seen in aggrecanase inhibitors using dihydroindenyl scaffolds) .

- Stereochemical control : Introduce chiral centers (e.g., cis-1S,2R configurations) to improve selectivity, validated by chiral HPLC or circular dichroism .

- Computational modeling : Use DFT (B3LYP/6-31G(d,p)) to predict electronic properties (HOMO-LUMO gaps, electrophilicity) and guide synthetic prioritization .

Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

- Answer :

- Data collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.710–0.980 Å) for small-molecule crystals .

- Refinement : Apply SHELXL for least-squares refinement, addressing twinning or disorder via TWIN/BASF commands .

- Validation : Check for R-factor convergence (<5%) and validate geometric parameters with PLATON .

Q. How do computational methods elucidate the compound’s reactivity and stability under physiological conditions?

- Answer :

- DFT calculations : Optimize molecular geometry at B3LYP/6-31G(d,p), then calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate solvation in water/ethanol mixtures (AMBER force field) to predict hydrolysis rates of the oxalamide bond .

- pKa prediction : Use ChemAxon or SPARC to estimate ionization states affecting solubility and membrane permeability .

Q. What experimental designs address contradictions in biological activity data across studies?

- Answer :

- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) and include positive controls (e.g., known kinase inhibitors) to normalize assay variability .

- Orthogonal assays : Validate antimicrobial activity via both MIC (minimum inhibitory concentration) and time-kill assays to confirm bactericidal vs. bacteriostatic effects .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with Tukey post-hoc tests) to reconcile discrepancies in IC values across cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.